The Physical Properties and Application Dynamics of 1-Methyl Diethylenetriamine (1-MDETA)
The Physical Properties and Application Dynamics of 1-Methyl Diethylenetriamine (1-MDETA)
Executive Summary & Chemical Identity
As a Senior Application Scientist, I approach the integration of aliphatic polyamines not merely as a structural exercise, but as a dynamic interplay of physical chemistry and biological utility. 1-Methyl Diethylenetriamine (1-MDETA) , chemically identified as N1-(2-aminoethyl)-N2-methyl-1,2-ethanediamine (CAS No. 34066-95-0)[1], is a highly versatile, unsymmetrical tridentate polyamine.
Unlike its symmetrical counterpart, diethylenetriamine (DETA), the presence of a terminal N-methyl group in 1-MDETA introduces critical steric encumbrance and alters the localized electron density. This seemingly minor structural modification profoundly impacts its behavior as a chelating ligand in transition metal catalysis and as a linker in targeted drug development[2][3].
Physical and Chemical Properties
To effectively utilize 1-MDETA in experimental workflows, one must understand the causality behind its physical properties. The table below summarizes its core quantitative data:
| Property | Value | Scientific Implication |
| Molecular Weight | 117.19 g/mol [4] | Low molecular weight facilitates rapid diffusion in solvent systems. |
| Boiling Point | 199.5±8.0 °C[1] | Indicates low volatility at room temperature, allowing for safer handling compared to lighter amines. |
| Density | 0.885±0.06 g/cm³[1] | Lower density than water; requires vigorous stirring for biphasic aqueous reactions. |
| pKa | 10.13±0.10[1] | Highly basic. Exists predominantly as a polycation at physiological pH (7.4), driving strong electrostatic interactions with nucleic acids. |
| Polar Surface Area (PSA) | 50.1 Ų[1] | Ideal for aqueous solubility but restricts passive blood-brain barrier (BBB) penetration. |
| LogP | -1.6[5] | Highly hydrophilic. Necessitates specialized mixed-mode chromatography for isolation. |
Causality in Design: The high pKa (10.13) ensures that in biological fluids, the amine groups are protonated[1]. While this is excellent for designing DNA-binding bioconjugates (where positive charges interact with the negatively charged phosphate backbone), it presents a challenge for passive cellular uptake, meaning 1-MDETA-based drugs often require active transport mechanisms or formulation as prodrugs.
Application in Coordination Chemistry and Therapeutics
Tuning Metal-Oxo Cores and Catalysts
In inorganic synthesis, 1-MDETA acts as a tridentate nitrogen donor. The asymmetric methyl group breaks the symmetry of the coordination sphere. For example, when synthesizing tetracoordinated aluminum complexes, this steric bulk prevents unwanted oligomerization, stabilizing the monomeric metal center for catalytic ring-opening polymerizations[3]. Similarly, in tetranuclear manganese-oxo cores ([Mn4O6]4+), 1-MDETA undergoes rapid ligand substitution (often within 10 minutes) in acetonitrile, maintaining the core nuclearity while precisely tuning its electronic properties for advanced catalytic applications[2].
Bioconjugates and Drug Linkers
In the realm of targeted therapeutics, 1-MDETA serves as a highly effective bis-carboxamido linker. In the design of photoisomerizable azobenzene-distamycin conjugates, the secondary and primary amines of 1-MDETA allow for differential reactivity during step-growth synthesis[6]. Its protonation state at physiological pH enhances the conjugate's electrostatic binding affinity to the minor groove of DNA, creating a self-validating system where the physical properties of the linker directly drive the biological efficacy of the drug[6].
Experimental Methodologies
Protocol 1: Synthesis of 1-MDETA Metal Complexes
Self-Validating Rationale: Because low-valent metal precursors (e.g., AlCl3 or Mn salts) are highly sensitive to moisture and oxidation, this protocol mandates an inert atmosphere. The use of anhydrous acetonitrile prevents competitive solvent binding.
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Preparation: Purge a Schlenk flask with dry nitrogen. Add the metal precursor (e.g., tetranuclear manganese aggregate) to anhydrous acetonitrile (distilled from CaH2)[2].
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Ligand Addition: Dissolve 1-MDETA (CAS 34066-95-0) in a separate aliquot of anhydrous acetonitrile. Add this dropwise to the metal solution over 10 minutes at room temperature to prevent localized exothermic degradation[2].
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Substitution Reaction: Stir the mixture continuously for 1 hour. The steric bulk of the N-methyl group will drive the displacement of weaker ligands[2].
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Isolation: Concentrate the solution to approximately 1 mL via rotary evaporation. Induce crystallization by cooling or adding a non-polar anti-solvent.
Workflow for synthesizing 1-MDETA metal complexes under inert conditions.
Protocol 2: RP-HPLC-MS Pharmacokinetic Profiling
Self-Validating Rationale: Traditional C18 columns suffer from severe peak tailing when analyzing 1-MDETA due to secondary interactions between the highly basic, protonated amines and residual silanols on the silica support. This protocol utilizes a mixed-mode column to provide dual retention mechanisms (hydrophobic and ion-exchange)[7].
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Column Selection: Equip the HPLC system with a mixed-mode reverse-phase (RP) column with low silanol activity (e.g., Newcrom R1)[7].
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Mobile Phase Preparation: Prepare a gradient of Acetonitrile (MeCN) and Water. Crucially, replace standard phosphoric acid with formic acid . This substitution is mandatory to ensure the mobile phase is volatile, rendering it compatible with Mass Spectrometry (MS)[7].
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Sample Injection: Inject the biological sample containing 1-MDETA.
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Detection: Utilize MS detection, as the aliphatic chain of 1-MDETA lacks strong UV chromophores, making standard UV-Vis detectors unreliable for low-concentration pharmacokinetic profiling[7].
RP-HPLC-MS workflow for isolating and analyzing 1-MDETA in PK studies.
References
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Buy 1-METHYL DIETHYLENETRIAMINE 25kg/Cardboard Drum from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI - 1
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1-METHYL DIETHYLENETRIAMINE | 34066-95-0 - ChemicalBook - 4
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N-(2-aminoethyl)-N'-methylethylenediamine | C5H15N3 | CID 118593 - PubChem - 5
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Tuning Tetranuclear Manganese−Oxo Core Electronic Properties: Adamantane-Shaped Complexes Synthesized by Ligand Exchange - Inorganic Chemistry (ACS Publications) - 2
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Neutral and Cationic Tetracoordinated Aluminum Complexes Featuring Tridentate Nitrogen Donors - Organometallics (ACS Publications) - 3
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Design, Synthesis, and DNA Binding Properties of Photoisomerizable Azobenzene−Distamycin Conjugates - Bioconjugate Chemistry (ACS Publications) - 6
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1,2-Ethanediamine, N-(2-aminoethyl)-N'-methyl- - SIELC Technologies - 7
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. N-(2-aminoethyl)-N'-methylethylenediamine | C5H15N3 | CID 118593 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 1,2-Ethanediamine, N-(2-aminoethyl)-N’-methyl- | SIELC Technologies [sielc.com]
